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molecular formula C8H7Cl2NO B8455165 2,6-Dichloro-4-methylbenzamide

2,6-Dichloro-4-methylbenzamide

Cat. No. B8455165
M. Wt: 204.05 g/mol
InChI Key: IIFXNCJBRYDCLN-UHFFFAOYSA-N
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Patent
US04590201

Procedure details

To stirred, cooled concentrated sulfuric acid (40 ml) was added in portions 2,6-dichloro-4-methylbenzonitrile (13.2 g, 71.0 mmol). The mixture was heated on a steam bath for 3 hours with occasional shaking, cooled, poured into ice-water, and extracted twice with dichloromethane. The combined extracts were washed with brine, dried over anhydrous magnesium sulfate, and evaporated under vacuum. The residue was chromatographed on a column of silica gel (390 g) eluted with 4:1 (v/v) dichloromethane-diethyl ether to provide 8.6 g (59%) of 2,6-dichloro-4-methylbenzamide, m.p. 101°-107° C.
Quantity
13.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([Cl:11])[C:3]=1[C:4]#[N:5].S(=O)(=O)(O)[OH:13]>>[Cl:1][C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([Cl:11])[C:3]=1[C:4]([NH2:5])=[O:13]

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC(=C1)C)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
To stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on a steam bath for 3 hours with occasional shaking
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel (390 g)
WASH
Type
WASH
Details
eluted with 4:1 (v/v) dichloromethane-diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)N)C(=CC(=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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